N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core, which is a fused ring system, and is substituted with an ethyl group, an oxo group, and a dimethoxybenzamide moiety. The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[cd]indole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions to form the indole ring system.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, using reagents like ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Oxidation to Form the Oxo Group:
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzo[cd]indole core with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry
In industry, the compound’s properties can be exploited in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can influence its electronic properties and biological activity. This structural difference can result in distinct reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-24-17-10-9-16(14-6-5-7-15(20(14)17)22(24)26)23-21(25)13-8-11-18(27-2)19(12-13)28-3/h5-12H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJYXORZRXBBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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